molecular formula C16H22N4O3S B6772816 N-benzyl-3-methyl-N-(oxan-4-ylmethyl)triazole-4-sulfonamide

N-benzyl-3-methyl-N-(oxan-4-ylmethyl)triazole-4-sulfonamide

Cat. No.: B6772816
M. Wt: 350.4 g/mol
InChI Key: FDZYXAICNRWLNZ-UHFFFAOYSA-N
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Description

N-benzyl-3-methyl-N-(oxan-4-ylmethyl)triazole-4-sulfonamide is a complex organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

N-benzyl-3-methyl-N-(oxan-4-ylmethyl)triazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c1-19-16(11-17-18-19)24(21,22)20(12-14-5-3-2-4-6-14)13-15-7-9-23-10-8-15/h2-6,11,15H,7-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZYXAICNRWLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)S(=O)(=O)N(CC2CCOCC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-3-methyl-N-(oxan-4-ylmethyl)triazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The benzyl group can be introduced through a nucleophilic substitution reaction, while the sulfonamide moiety is often added via sulfonylation reactions using sulfonyl chlorides. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure .

Chemical Reactions Analysis

N-benzyl-3-methyl-N-(oxan-4-ylmethyl)triazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonamide groups, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include acids, bases, and solvents like methanol or dichloromethane. .

Scientific Research Applications

N-benzyl-3-methyl-N-(oxan-4-ylmethyl)triazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-3-methyl-N-(oxan-4-ylmethyl)triazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide moiety can interact with proteins, affecting their structure and function. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .

Comparison with Similar Compounds

N-benzyl-3-methyl-N-(oxan-4-ylmethyl)triazole-4-sulfonamide can be compared with other triazole derivatives, such as:

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